

# Addressing scorch safety issues with "Morpholinyl mercaptobenzothiazole" accelerators

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## Compound of Interest

Compound Name:	Morpholinyl mercaptobenzothiazole
Cat. No.:	B1258218

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## Technical Support Center: Morpholinyl Mercaptobenzothiazole (MMBT) Accelerators

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of **Morpholinyl mercaptobenzothiazole** (MMBT, also known as MBS) accelerators, with a specific focus on addressing scorch safety challenges in rubber compounding.

## Frequently Asked Questions (FAQs)

Q1: What is **Morpholinyl mercaptobenzothiazole** (MMBT/MBS)?

A1: **Morpholinyl mercaptobenzothiazole** is a chemical compound used as a delayed-action vulcanization accelerator in the rubber industry. It belongs to the sulfenamide class of accelerators, which are renowned for providing a good balance between a fast cure rate and excellent processing safety.<sup>[1][2]</sup> The delayed-action mechanism helps prevent premature vulcanization, also known as scorch.<sup>[1][2]</sup>

Q2: What is "scorch" and why is scorch safety important?

A2: Scorch is the premature cross-linking or vulcanization of a rubber compound during processing steps like mixing, milling, or extrusion.<sup>[3]</sup> This can happen if the compound is exposed to excessive heat for too long before it is shaped into its final form.<sup>[4]</sup> Scorch safety refers to a compound's ability to resist this premature vulcanization. It is critically important because once a compound scorches, its viscosity increases dramatically, making it difficult or impossible to process further, leading to material waste and production downtime.<sup>[5]</sup>

Q3: How does MMBT provide good scorch safety?

A3: MMBT is a sulfenamide accelerator, which provides a delayed onset of cure.<sup>[1]</sup> The vulcanization process involves a vulcanization induction stage (scorch stage) where cross-linking has not yet begun.<sup>[3]</sup> During this induction period, the MMBT molecule undergoes a series of chemical reactions, including breaking its S-N bond, to eventually form the active vulcanizing agents.<sup>[6]</sup> This multi-step activation provides a built-in time delay before rapid cross-linking begins, ensuring the rubber remains processable for a longer duration at processing temperatures.<sup>[6]</sup>

Q4: What are the main advantages of using MMBT over other accelerators like MBT?

A4: The primary advantage of MMBT over thiazole accelerators like 2-mercaptobenzothiazole (MBT) is its superior scorch safety.<sup>[2]</sup> While MBT is a very active and fast accelerator, it is prone to causing scorch at processing temperatures.<sup>[2][7]</sup> MMBT provides a longer scorch time, allowing for safer and more controlled processing, especially in complex formulations or high-temperature operations, while still offering a reasonably fast cure rate once vulcanization temperature is reached.<sup>[2]</sup>

## Troubleshooting Guide: Scorch Safety Issues

This guide addresses common problems related to premature vulcanization when using MMBT and other sulfenamide accelerators.

Problem 1: Shorter-than-expected scorch time despite using MMBT.

- Symptom: The rubber compound becomes stiff and difficult to process on the mill or extruder. Mooney viscometer or rheometer tests show a scorch time ( $t_5$  or  $t_{50}$ ) that is significantly lower than the specification for the formulation.

- Possible Causes:

- Excessive Heat History: The compound was exposed to high temperatures for too long during mixing. This can be due to high mixer speeds, prolonged mixing cycles, or inadequate cooling.[4][8][9]
- Presence of Secondary Accelerators: The formulation may contain highly basic secondary accelerators (e.g., guanidines, thiurams) that "kick" or activate the MMBT too early, reducing the scorch delay.[10][11]
- Incorrect Compounding Ingredients: Certain ingredients can reduce scorch safety. For example, some types of carbon black are more scorchy than others.[12] An acidic environment can also sometimes reduce the stability of sulfenamide accelerators.
- Contamination: Contamination of mixing equipment with faster-curing compounds can compromise scorch safety.[8]

- Recommended Solutions:

- Optimize Mixing Process: Strictly control mixing temperatures and times.[8][13] Ensure cooling systems on internal mixers and mills are functioning efficiently. Consider a two-stage mixing process where the MMBT and sulfur are added in a final, cooler mixing stage.[4]
- Review Accelerator Package: If a secondary accelerator is used, consider reducing its dosage or switching to a less active one. The ratio of primary to secondary accelerator is crucial for balancing cure rate and scorch safety.[10]
- Add a Retarder: Incorporate a pre-vulcanization inhibitor (PVI), also known as an anti-scorching agent or retarder, into the formulation. These chemicals work by delaying the action of the accelerator without significantly affecting the overall cure rate.[9]
- Ensure Equipment Cleanliness: Implement thorough cleaning procedures for all processing equipment between different compound batches.[8]

Problem 2: Inconsistent scorch times from batch to batch.

- Symptom: Different batches of the same formulation exhibit significant variations in scorch time, leading to unpredictable processing behavior.
- Possible Causes:
  - Poor Dispersion: Uneven dispersion of the MMBT, sulfur, or other activators (like zinc oxide and stearic acid) can create localized "hot spots" with high concentrations of curatives, leading to premature vulcanization in those areas.[9]
  - Variability in Raw Materials: Batch-to-batch variation in raw materials, including the polymer itself or fillers, can affect the compound's thermal history and reactivity.
  - Inconsistent Storage Conditions: Storing the unvulcanized rubber compound at elevated temperatures or for extended periods can consume a portion of the scorch safety time before processing even begins.[5][9]
- Recommended Solutions:
  - Improve Mixing Uniformity: Adjust the mixing procedure (e.g., order of ingredient addition, mixing time) to ensure all components are homogeneously dispersed.[4] Using MMBT in a pre-dispersed polymer-bound form can also improve uniformity.
  - Qualify Raw Materials: Implement stricter quality control checks on incoming raw materials to ensure consistency.
  - Control Storage Environment: Store compounded rubber in a cool, dry place away from heat sources.[9] Use a "first-in, first-out" inventory system to minimize storage time.

## Quantitative Data: Accelerator Performance Comparison

The following table summarizes typical cure characteristics for various accelerators in a natural rubber (NR) formulation. This data illustrates the trade-off between scorch safety and cure speed.

Accelerator Type	Class	Scorch Time ( $ts_2$ ) (minutes)	Cure Time ( $t_{90}$ ) (minutes)	Cure Rate Index (CRI) <sup>1</sup>
MBT	Thiazole	Short (e.g., 2-4)	Fast (e.g., 5-8)	High
MBTS	Thiazole	Moderate (e.g., 4-6)	Moderate (e.g., 10-15)	Medium
CBS	Sulfenamide	Long (e.g., 5-10)	Fast (e.g., 12-18)	High
TBBS	Sulfenamide	Longer (e.g., 10-20)	Fast (e.g., 15-25)	High
MMBT (MBS)	Sulfenamide	Long (e.g., 8-15)	Moderate (e.g., 15-22)	Medium-High
DCBS	Sulfenamide	Very Long (e.g., 20-30)	Slow (e.g., 25-35)	Medium

<sup>1</sup> Cure Rate Index (CRI) is calculated as  $100 / (t_{90} - ts_2)$ . A higher CRI indicates a faster cure rate after the scorch period. Note: Values are representative and can vary significantly based on the specific formulation, polymer type, and test temperature (typically 135°C-160°C). Data is synthesized from general knowledge presented in sources.[\[2\]](#)[\[12\]](#)[\[14\]](#)[\[15\]](#)

## Experimental Protocols

### Mooney Scorch Test (ASTM D1646)

This test measures the pre-vulcanization characteristics of a rubber compound.[\[16\]](#)[\[17\]](#)

- Objective: To determine the Mooney scorch time, which is the time it takes for the viscosity of a rubber compound to begin rising at a specific test temperature.[\[18\]](#)[\[19\]](#)
- Apparatus: Mooney Viscometer, consisting of a heated, pressurized die cavity and a rotating disk (rotor).[\[20\]](#)
- Procedure:
  - Sample Preparation: Prepare a uniform, disc-shaped specimen from the uncured rubber compound. The specimen volume should be sufficient to slightly overfill the die cavity.[\[16\]](#)

- Temperature Stabilization: Preheat the viscometer dies to the specified test temperature (e.g., 135°C).
- Test Execution: Place the specimen in the die cavity, close the press, and start the test. The rotor begins to turn at a constant speed (typically 2 rpm).[20]
- Data Acquisition: The instrument records the torque (in Mooney Units, MU) required to rotate the rotor as a function of time. The test begins with a minimum viscosity reading. As cross-linking starts, the torque increases.

- Data Interpretation:
  - Minimum Viscosity (ML): The lowest torque value recorded during the test.
  - Scorch Time ( $t_5$  or  $t_{10}$ ): The time, measured from the start of the test, required for the Mooney viscosity to increase by 5 ( $t_5$ ) or 10 ( $t_{10}$ ) units above the minimum viscosity.[18] This value represents the processing safety window.[21]

## Oscillating Disk Rheometer (ODR) / Moving Die Rheometer (MDR) (ASTM D2084)

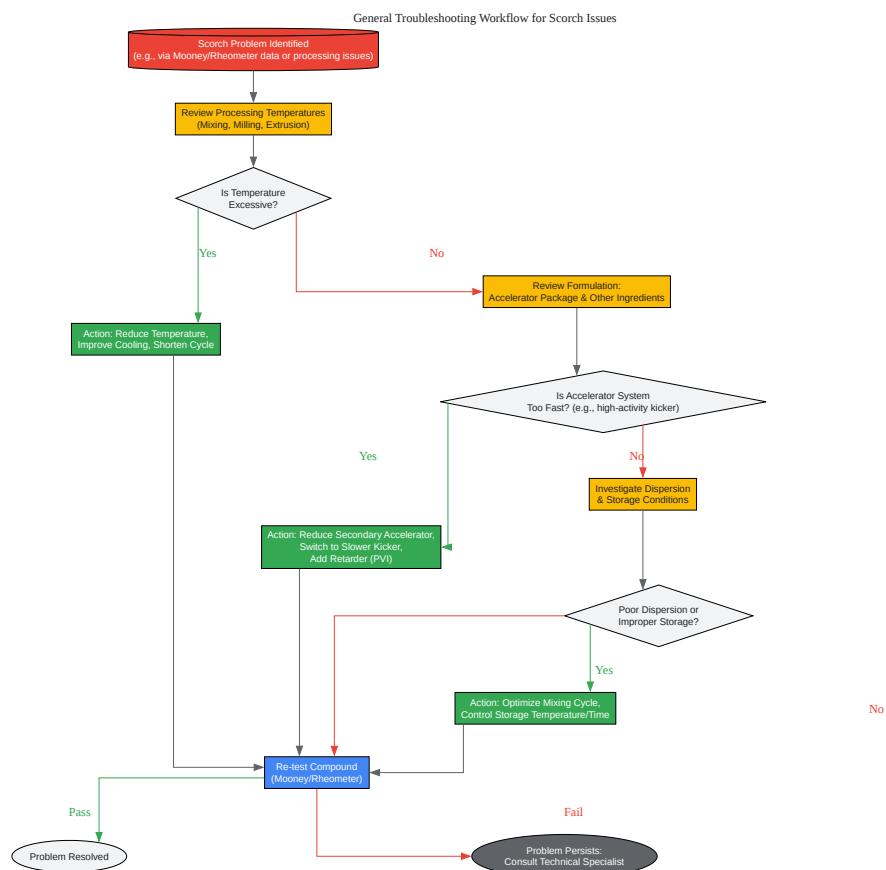
This test measures the complete cure characteristics of a rubber compound.[22][23][24]

- Objective: To generate a cure curve (Torque vs. Time) that defines scorch time, cure time, cure rate, and the final cured stiffness.
- Apparatus: An ODR or MDR, which contains a heated, sealed die cavity. A rotor (in ODR) or the lower die (in MDR) oscillates at a fixed angle and frequency, applying a shear strain to the sample.[22]
- Procedure:
  - Sample Preparation: A specific volume of the uncured rubber compound is placed into the die cavity.[25]
  - Test Execution: The dies are closed, and the sample is heated to the vulcanization temperature (e.g., 160°C). The oscillation begins, and the instrument measures the torque

required to oscillate the die/rotor.[26]

- Data Acquisition: The torque is plotted against time. Initially, the torque drops as the material softens, then rises as vulcanization proceeds, and finally plateaus or reverts upon completion of the cure.
- Data Interpretation:
  - Minimum Torque (ML): The lowest torque value, representing the stiffness of the uncured compound.[26]
  - Maximum Torque (MH): The highest torque value, representing the stiffness of the fully cured compound.[26]
  - Scorch Time ( $t_{s2}$ ): The time to reach a 2 dN·m (or specified unit) increase in torque above ML. This is a measure of processing safety.
  - Optimum Cure Time ( $t_{C90}$ ): The time to reach 90% of the total torque change ( $ML + 0.9 * (MH - ML)$ ). This is often considered the optimal state of cure.[26]

## Visualizations

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Caption: A flowchart for systematically troubleshooting scorch safety problems.

### Relative Scorch Safety vs. Cure Rate of Accelerator Classes

Guanidines  
(often as secondary)

Sulfenamides  
(e.g., MMBT/MBS, CBS, TBBS)

Thiazoles  
(e.g., MBT, MBTS)

Thiurams &  
Dithiocarbamates

< Slow Cure Rate --- Fast Cure Rate >

< Short Scorch Safety (Fast Acting) --- Long Scorch Safety (Delayed Action) >

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Caption: Comparison of common rubber accelerator classes by scorch and cure speed.

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